molecular formula C21H15F3N4OS B4620794 N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4620794
M. Wt: 428.4 g/mol
InChI Key: VREOVKQZMOEIBY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C21H15F3N4OS and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.09186677 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

A variety of synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been developed. These methods include regioselective synthesis, which allows for the modification of the pyrazolopyrimidine core to introduce various substituents, enhancing the molecule's utility in scientific research (Drev et al., 2014; Zaki et al., 2015).

Biological Evaluation

Novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities. These evaluations provide insights into the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, the cytotoxicity of pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells has been explored, indicating their potential use in cancer research (Hassan et al., 2014).

Antimicrobial and Antifungal Applications

The antimicrobial activities of thienopyrimidine derivatives have been studied, revealing their potential use in developing new antimicrobial agents. These studies contribute to the understanding of the structural features necessary for antimicrobial efficacy (Gad-Elkareem et al., 2011; Bhuiyan et al., 2006).

Synthesis of Fused Heterocycles

Efforts have also been directed towards the synthesis of fused heterocycles incorporating the trifluoromethyl moiety, which is a common feature in the compound of interest. These synthetic approaches enable the exploration of new compounds with potential applications in medicinal chemistry and materials science (Shaaban, 2008).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c22-21(23,24)18-10-16(17-5-2-8-30-17)27-19-15(11-25-28(18)19)20(29)26-14-7-6-12-3-1-4-13(12)9-14/h2,5-11H,1,3-4H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREOVKQZMOEIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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